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Compound of Interest

Compound Name: BI-749327

Cat. No.: B2540885 Get Quote

BI-749327 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with essential information for utilizing BI-749327 in pre-clinical chronic disease

models.

Frequently Asked Questions (FAQs)
Q1: What is BI-749327 and what is its primary mechanism of action?

A1: BI-749327 is a potent, selective, and orally bioavailable antagonist of the Transient

Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2][3] Its mechanism of action involves

inhibiting the influx of calcium through TRPC6 channels.[2][4] This inhibition downregulates the

calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is implicated in

pathological fibrosis and hypertrophy in several chronic diseases.

Q2: In which chronic disease models has BI-749327 shown efficacy?

A2: BI-749327 has demonstrated therapeutic potential in rodent models of:

Cardiac Disease: Specifically, in models of pressure overload-induced heart failure, it has

been shown to improve heart function, and reduce cardiac fibrosis and hypertrophy.

Renal Disease: In the unilateral ureteral obstruction (UUO) model of renal fibrosis, BI-
749327 has been shown to reduce fibrotic gene expression and interstitial fibrosis.
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Duchenne Muscular Dystrophy (DMD): In a severe mouse model of DMD (mdx/utrn-/-),

chronic treatment with BI-749327 significantly prolonged survival and improved both skeletal

and cardiac muscle function.

Q3: What is the recommended solvent and storage for BI-749327?

A3: For in vivo studies, BI-749327 can be formulated for oral gavage or subcutaneous

injection. A common vehicle for oral administration is a solution containing DMSO, PEG300,

Tween-80, and saline. For subcutaneous injections, a methylcellulose solution has been used.

Stock solutions in DMSO can be stored at -80°C for up to two years or -20°C for one year.

Q4: What is the selectivity profile of BI-749327?

A4: BI-749327 is highly selective for TRPC6. Against mouse channels, it is 85-fold more

selective for TRPC6 than for TRPC3 and 42-fold more selective than for TRPC7. The IC50

values are approximately 13 nM for mouse TRPC6, 1100 nM for mouse TRPC3, and 550 nM

for mouse TRPC7.

Troubleshooting Guide
Issue 1: Inconsistent or lack of efficacy in my in vivo model.

Possible Cause 1: Inadequate Dosing or Bioavailability.

Solution: Ensure the dose is appropriate for the model. A dose of 30 mg/kg/day has been

shown to be effective in several mouse models. The terminal half-life in mice is between

8.5 and 13.5 hours, supporting once-daily dosing. Verify the formulation and route of

administration are consistent with published protocols to ensure adequate plasma

exposure. Pharmacokinetic analysis can confirm systemic drug levels.

Possible Cause 2: Model-Specific Differences.

Solution: The pathophysiology of your specific chronic disease model may involve

pathways independent of TRPC6. It is crucial to confirm that TRPC6 is expressed and

functionally relevant in the tissue and cell types of interest in your model.

Possible Cause 3: Compound Stability.
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Solution: Ensure the compound has been stored correctly (-20°C or -80°C) and that the

formulation is prepared fresh. Avoid repeated freeze-thaw cycles of stock solutions.

Issue 2: Unexpected off-target effects are observed.

Possible Cause 1: High Dosage.

Solution: While BI-749327 is highly selective, very high concentrations could potentially

inhibit other TRP channels like TRPC3 and TRPC7. Consider performing a dose-response

study to find the minimal effective dose that avoids these off-target effects.

Possible Cause 2: Vehicle Effects.

Solution: Always include a vehicle-treated control group in your experimental design to

distinguish the effects of the vehicle from the effects of BI-749327.

Issue 3: Difficulty dissolving BI-749327 for formulation.

Possible Cause: Poor solubility in aqueous solutions.

Solution: BI-749327 is soluble in DMSO. For in vivo formulations, a multi-component

solvent system is often necessary. A recommended formulation is 10% DMSO, 40%

PEG300, 5% Tween-80, and 45% saline. Sonication may be required to achieve a clear

solution.

Data Summary
Table 1: In Vivo Efficacy of BI-749327 in Chronic Disease Models
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Disease
Model

Species Dose
Route of
Administrat
ion

Treatment
Duration

Key
Outcomes

Pressure

Overload

(TAC)

Mouse 30 mg/kg/day Oral Gavage 4 weeks

Improved left

heart

function,

reduced

fibrosis and

profibrotic

gene

expression.

Unilateral

Ureteral

Obstruction

(UUO)

Mouse
Dose-

dependent
Oral Gavage 2 weeks

Reduced

renal fibrosis

and

associated

gene

expression.

Duchenne

Muscular

Dystrophy

(mdx/utrn-/-)

Mouse 30 mg/kg/day
Subcutaneou

s Injection

From

postnatal day

3 until demise

2- to 3-fold

prolonged

survival,

improved

muscle

function,

reduced

cardiac and

skeletal

muscle

defects.

Table 2: In Vitro Potency and Selectivity of BI-749327
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Target Species IC50

TRPC6 Mouse 13 nM

TRPC6 Human 19 nM

TRPC6 Guinea Pig 15 nM

TRPC3 Mouse 1,100 nM

TRPC7 Mouse 550 nM

Experimental Protocols & Visualizations
Protocol 1: In Vivo Treatment for Cardiac Fibrosis Model
(TAC)

Animal Model: C57BL/6J mice are subjected to transverse aortic constriction (TAC) surgery

to induce pressure overload.

Acclimation: Mice are acclimated to oral gavage with the vehicle for one week prior to the

start of treatment.

Treatment Initiation: One week post-TAC surgery, mice are randomized into treatment

groups.

Dosing: Administer BI-749327 at 30 mg/kg/day or vehicle via oral gavage.

Duration: Continue daily treatment for 4 weeks.

Endpoint Analysis: Assess cardiac function via echocardiography and perform histological

and molecular analysis for fibrosis and hypertrophic markers on heart tissue.
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Tissue Harvest
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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